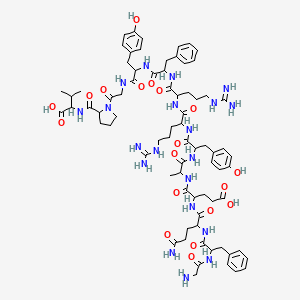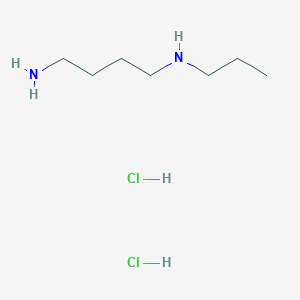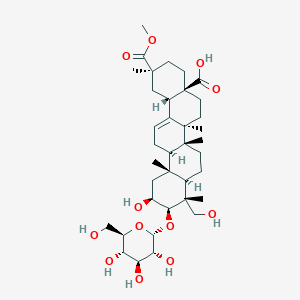
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Overview
Description
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C10H12ClN·HCl. It is a derivative of tetrahydronaphthalene and contains a chlorine atom and an amine group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Reduction of 5-Chloronaphthalene-1,2,3,4-tetraone: This method involves the reduction of 5-chloronaphthalene-1,2,3,4-tetraone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Amination of 5-Chloronaphthalene-1,2,3,4-tetraone: This method involves the amination of 5-chloronaphthalene-1,2,3,4-tetraone using ammonia or ammonium chloride under high pressure and temperature conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above, but with optimized reaction conditions and equipment to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: This compound can be reduced to form different reduced derivatives.
Substitution: It can participate in substitution reactions, where the chlorine atom or the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Substituted derivatives where the chlorine atom or the amine group has been replaced by other functional groups.
Mechanism of Action
Mode of Action
It’s known that the compound is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids . This suggests that it may interact with its targets through a cyclization reaction, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
The compound has been used in the preparation of new chiral phosphine-aminophosphine ligands , suggesting that it may be involved in the regulation of phosphine-related biochemical pathways. The downstream effects of these pathways are currently unknown and require further investigation.
Result of Action
It’s known that the compound can act as an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids , suggesting that it may induce structural changes in these acids.
Scientific Research Applications
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and chemical reactions.
Biology: It is used in biological studies to investigate the effects of chlorinated compounds on biological systems.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
(S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
1,2,3,4-Tetrahydro-1-naphthylamine
Properties
IUPAC Name |
5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1,4-5,10H,2-3,6,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFGJRAIZDETPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726822 | |
| Record name | 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90869-51-5 | |
| Record name | 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-(3-phenylphenyl)-N-[4-(3-phenylphenyl)phenyl]aniline](/img/structure/B3030388.png)






